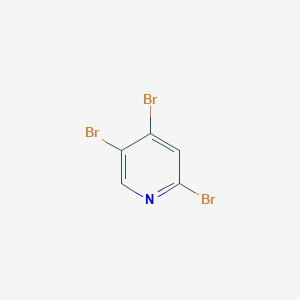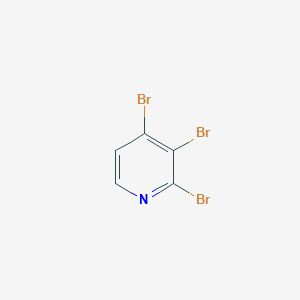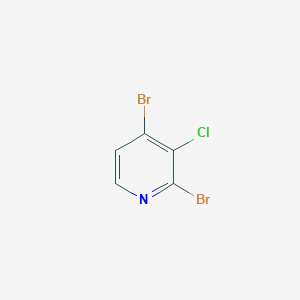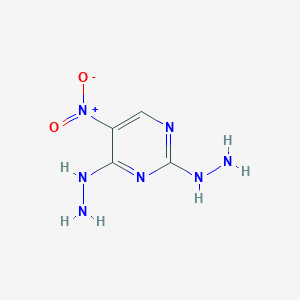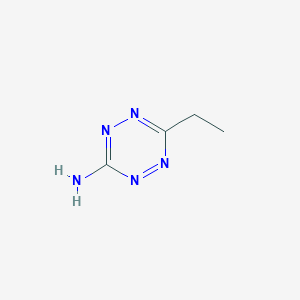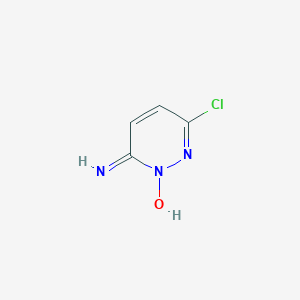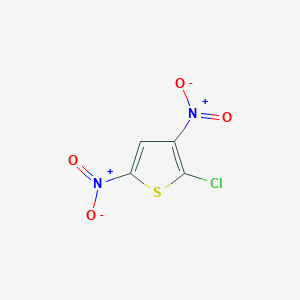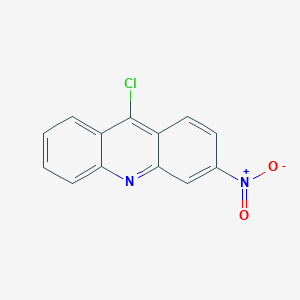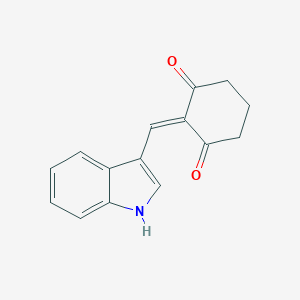
2-(1h-Indol-3-ylmethylidene)cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1h-Indol-3-ylmethylidene)cyclohexane-1,3-dione, also known as indolylmaleimide, is a chemical compound that has been widely used in scientific research. It belongs to the class of indole derivatives and is known for its ability to inhibit protein kinases.
Mécanisme D'action
2-(1h-Indol-3-ylmethylidene)cyclohexane-1,3-dione inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its substrate and thereby inhibiting its activity. The exact mechanism of inhibition may vary depending on the protein kinase being targeted.
Biochemical and Physiological Effects:
2-(1h-Indol-3-ylmethylidene)cyclohexane-1,3-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines. It has also been shown to inhibit the activation of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. In addition, it has been shown to modulate the activity of ion channels and transporters, such as the Na+/K+-ATPase.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(1h-Indol-3-ylmethylidene)cyclohexane-1,3-dione in lab experiments include its high potency, selectivity, and specificity for protein kinases. It is also relatively easy to synthesize and has good solubility in organic solvents. However, one limitation of using this compound is its potential toxicity, which may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the use of 2-(1h-Indol-3-ylmethylidene)cyclohexane-1,3-dione in scientific research. One area of interest is the development of new analogs with improved selectivity and potency for specific protein kinases. Another area of interest is the investigation of the role of protein kinases in various disease states, such as cancer and neurodegenerative diseases. Finally, the use of 2-(1h-Indol-3-ylmethylidene)cyclohexane-1,3-dione in combination with other compounds or therapies may provide new avenues for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(1h-Indol-3-ylmethylidene)cyclohexane-1,3-dione involves the reaction of indole-3-carboxaldehyde with maleic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place in refluxing toluene for several hours and yields the desired product in good yield.
Applications De Recherche Scientifique
2-(1h-Indol-3-ylmethylidene)cyclohexane-1,3-dione has been widely used in scientific research due to its ability to inhibit protein kinases. It has been used as a tool compound to study the function of various protein kinases, including protein kinase C (PKC), protein kinase A (PKA), and protein kinase B (PKB). It has also been used to investigate the role of protein kinases in various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Propriétés
Numéro CAS |
40302-36-1 |
|---|---|
Nom du produit |
2-(1h-Indol-3-ylmethylidene)cyclohexane-1,3-dione |
Formule moléculaire |
C15H13NO2 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
2-(1H-indol-3-ylmethylidene)cyclohexane-1,3-dione |
InChI |
InChI=1S/C15H13NO2/c17-14-6-3-7-15(18)12(14)8-10-9-16-13-5-2-1-4-11(10)13/h1-2,4-5,8-9,16H,3,6-7H2 |
Clé InChI |
FHZSANGAJBLBIP-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(=CC2=CNC3=CC=CC=C32)C(=O)C1 |
SMILES canonique |
C1CC(=O)C(=CC2=CNC3=CC=CC=C32)C(=O)C1 |
Autres numéros CAS |
40302-36-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



